molecular formula C7H5ClO3 B042332 4-Chloro-3-hydroxybenzoic acid CAS No. 34113-69-4

4-Chloro-3-hydroxybenzoic acid

Cat. No. B042332
CAS RN: 34113-69-4
M. Wt: 172.56 g/mol
InChI Key: SCPUNJAMWFAYED-UHFFFAOYSA-N
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Description

4-Chloro-3-hydroxybenzoic acid is a chemical compound with potential applications in various fields, including the pharmaceutical and chemical industries. Its molecular structure and properties enable its utility as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

A practical synthesis approach for closely related compounds involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis, yielding a high overall efficiency and controllable reaction conditions (Zhang et al., 2020). Similar methods can potentially be adapted for the synthesis of 4-Chloro-3-hydroxybenzoic acid.

Molecular Structure Analysis

The molecular structure of related hydroxybenzoic acids has been determined using gas-phase electron diffraction and quantum chemical calculations, indicating that electrostatic effects are crucial in rationalizing their structures (Aarset et al., 2008).

Chemical Reactions and Properties

4-Chloro-3-hydroxybenzoic acid undergoes dehalogenation reactions facilitated by enzymes, as seen in related compounds, leading to the formation of hydroxybenzoic acids without the involvement of molecular oxygen (Müller et al., 1984). This indicates a propensity for participating in hydrolytic cleavage reactions.

Physical Properties Analysis

The structural flexibility of hydroxybenzoic acids, as demonstrated by their ability to form various ionic networks with alkali metals, suggests that 4-Chloro-3-hydroxybenzoic acid may also exhibit interesting physical properties conducive to forming layered lattice structures (Abrahams et al., 2021).

Chemical Properties Analysis

The electrochemical behavior of related compounds, such as dihydroxybenzoic acids, in the presence of nucleophiles indicates a potential for 4-Chloro-3-hydroxybenzoic acid to participate in electro-organic synthesis, leading to diverse organic products (Golabi & Nematollahi, 1997). This highlights its reactivity and versatility as a chemical intermediate.

Scientific Research Applications

  • Medicine and Polymer Synthesis : Pseudopolymorphs of a hydroxybenzoic acid derivative, related to 4-Chloro-3-hydroxybenzoic acid, show potential applications in medicine and polymer synthesis due to unique packing motifs and solute-solvent interactions (Jayaraman, Balasubramaniam, & Valiyaveettil, 2004).

  • Cerebral Ischemia and Reperfusion Studies : The oxidation of 4-hydroxybenzoic acid to 3,4-dihydroxybenzoic acid is a reliable indicator for hydroxyl radical formation during cerebral ischemia and reperfusion (Liu et al., 2002).

  • Antimicrobial Drug Synthesis : A new synthetic strategy for 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate in antimicrobial 3-quinolinecarboxylic acid drugs, improves overall yield and reaction conditions (Zhang et al., 2020).

  • Biochemical Research : 4-chlorobenzoate dehalogenase catalyzes the hydrolytic cleavage of the halogen-carbon bond without involving molecular oxygen (Müller et al., 1984).

  • Value-Added Bioproducts : 4-Hydroxybenzoic acid is a versatile intermediate for producing bioproducts like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, with potential applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • Environmental Science : Ultraviolet irradiation of chlorobenzoic acids produces hydroxybenzoic acids and benzoic acid, demonstrating the conversion process of these compounds (Crosby & Leitis, 1969).

  • Chemical Synthesis : A study demonstrates a method for preparing 3-amino-5-hydroxybenzoic acid analogues, essential for understanding and synthesising antibiotics (Becker, 1984).

  • Corrosion Inhibition : 3-Hydroxybenzoic acid effectively inhibits AISI 316L stainless steel corrosion in an environmentally friendly aqueous pickling solution (Narváez, Cano, & Bastidas, 2005).

Safety And Hazards

4-Chloro-3-hydroxybenzoic acid is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation and serious eye damage .

Future Directions

The future directions of research on 4-Chloro-3-hydroxybenzoic acid could involve further investigation of its role in the biosynthesis of ambigols . This could potentially lead to new insights into the production of polychlorinated aromatic compounds.

properties

IUPAC Name

4-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPUNJAMWFAYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187705
Record name 4-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-hydroxybenzoic acid

CAS RN

34113-69-4
Record name 4-Chloro-3-hydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034113694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-hydroxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
JD Rosen, RF Strusz, CC Still - Journal of Agricultural and Food …, 1969 - ACS Publications
(I), 3-(p-bromophenyl)-1-methoxy-1-methylurea can be converted by sunlight to a number of compounds, the major product being 3-(p-hydroxyphenyl)-1-methoxy-1-methylurea (II)(…
Number of citations: 42 pubs.acs.org
E Campaigne, CS Kim, HA Smith Jr - Proceedings of the Indiana …, 1982 - journals.iupui.edu
… Beyer (1) reported mp 158-159 for this acid, 219-220 for 4-chloro-3-hydroxybenzoic acid, and 178-179 for 6-chloro-3 hydroxybenzoic acid. However, Hodgsen and Rosenberg (6) give …
Number of citations: 5 journals.iupui.edu
EN Glibin, OF Ginzburg - Chemistry of Heterocyclic Compounds, 1969 - Springer
… Amino-4-chloro-3-hydroxybenzoic acid (I). In solution in 50 ml of methanol 2.2 g (0.01 mole) of the acid X was reduced with hydrogen in the presence of Raney nickel. The solution was …
Number of citations: 2 link.springer.com
R Zona, S Solar, N Getoff, K Sehested… - Radiation physics and …, 2010 - Elsevier
… acids (2-ClBzA, 3-ClBzA, 4-ClBzA), chlorobenzene (ClBz), benzoic acid (BzA), 4-hydroxybenzoic acid (4-OHBzA), 4-chlorophenol (4-ClPhOH), 4-chloro-3-hydroxybenzoic acid (4-…
Number of citations: 19 www.sciencedirect.com
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
SM McGuire, JC Silva, EG Casillas, CA Townsend - Biochemistry, 1996 - ACS Publications
… 4-Chloro-3-hydroxybenzoic acid (22, 9.757 g, 56.53 mmol) was dissolved in reagent-grade methanol (220 mL, 0.25 M), and concentrated H 2 SO 4 (5.546 g, 56.53 mmol) was added …
Number of citations: 41 pubs.acs.org
N Sokolova, L Zhang, S Deravi, R Oerlemans… - …, 2023 - Wiley Online Library
… groups (resorcinol, hydroquinone), and phenols with other vicinal substitutions (4-chloro-3-hydroxybenzoic acid, 3-hydroxy-4methylbenzoic acid). This is probably due to their inability to …
Z Yao, C Sun, Y Xia, F Wang, L Fu, J Ma… - Journal of Natural …, 2021 - ACS Publications
Through precursor-directed biosynthesis, feeding halogenated (F-, Cl-, Br-, I-) or methoxy-substituted 4-methyl-3-hydroxyanthranilic acid (4-MHA) analogues to the acnGHLM-deleted …
Number of citations: 4 pubs.acs.org
DD Kaufman - Pesticides in soil and water, 1974 - Wiley Online Library
… A similar product, 4-chloro-3-hydroxybenzoic acid, has been observed in a DDT-resistant … Since DBP was also formed, the 4-chloro-3-hydroxybenzoic acid could have been formed …
Number of citations: 78 acsess.onlinelibrary.wiley.com
F Crapulli - 2015 - search.proquest.com
One of the limitations in treating highly absorbing fluids with ultraviolet photoreactors is the short light penetration into the fluid leading to the following issues:(a) if not engineered …
Number of citations: 1 search.proquest.com

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